2-咪唑啉,2-(1-萘基)-

描述

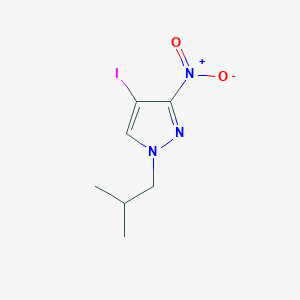

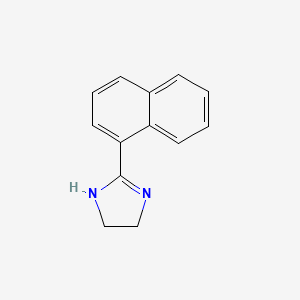

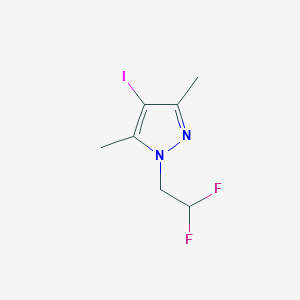

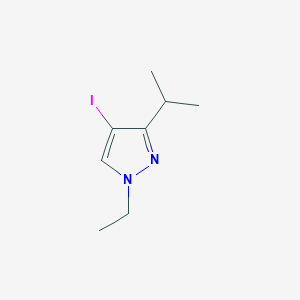

“2-Imidazoline, 2-(1-naphthyl)-” is a derivative of imidazoline, a nitrogen-containing heterocycle . The molecular formula is C13H12N2 and the molecular weight is 196.25 . It is one of the three isomers of imidazoline and is commercially the most common . This compound exists in some natural products and pharmaceuticals .

Synthesis Analysis

Imidazolines can be synthesized from nitrile and ester precursors . The most common methods involve the condensation of 1,2-diamines (e.g., ethylenediamine) with nitriles or esters . The nitrile-based route is essentially a cyclic Pinner reaction; it requires high temperatures and acid catalysis and is effective for both alkyl and aryl nitriles .Molecular Structure Analysis

The molecular structure of “2-Imidazoline, 2-(1-naphthyl)-” consists of a naphthalene ring and an imidazole ring . The naphthalene ring is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms .Chemical Reactions Analysis

Imidazolines are key components to functional molecules that are used in a variety of everyday applications . They have been examined in the context of organic synthesis, coordination chemistry, and homogeneous catalysis .科学研究应用

腐蚀抑制

咪唑啉及其衍生物以其作为腐蚀抑制剂的有效性而闻名,特别是在石油工业中。它们的结构包括一个 5 元杂环和一个疏水性尾部,能够在金属表面强烈吸附,形成保护性疏水膜。该特性有利于防止石油和天然气管道和罐中的腐蚀,使其成为该行业经济且环保的选择。咪唑啉结构的改性一直是进一步增强其缓蚀能力的重点 (Nipaporn Sriplai 和 K. Sombatmankhong,2023)。

药物化学应用

在药物化学中,咪唑啉支架(包括含 2-咪唑啉的化合物)表现出广泛的生物活性。这些化合物在各种治疗领域显示出潜力,包括神经退行性疾病、炎症、自身免疫性疾病、癌症和传染病。咪唑啉结构的多功能性允许开发具有多种生物特性的化合物,使其成为药物发现的宝贵靶标 (F. Sa̧czewski 等人,2016)。

材料科学

在材料科学中,已经探索了萘酰亚胺衍生物(包括那些结合了咪唑啉环的衍生物)的潜在应用。这些化合物被研究用于闪烁体中,闪烁体是在暴露于电离辐射时发光的材料。将基于咪唑啉的化合物掺入闪烁体中可以提高它们的效率和稳定性,为辐射探测技术的发展提供了新途径 (V. N. Salimgareeva 和 S. Kolesov,2005)。

作用机制

Imidazolines act on imidazoline receptors, which are the primary receptors on which clonidine and other imidazolines act . There are three main classes of imidazoline receptor: I1, I2, and I3 . The I1 receptor is involved in the inhibition of the sympathetic nervous system to lower blood pressure, the I2 receptor has as yet uncertain functions but is implicated in several psychiatric conditions, and the I3 receptor regulates insulin secretion .

安全和危害

未来方向

Recent advances in the synthesis of substituted imidazoles highlight their importance in a variety of applications . Naphthoimidazoles, in particular, are potential bioactive heterocycle compounds to be used in several biomedical applications . The selective cytotoxicity towards cancer cells and the fluorescence of the synthesized naphthoimidazoles are promising responses that make possible the application of these components in antitumor theranostic systems .

属性

IUPAC Name |

2-naphthalen-1-yl-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7H,8-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDCXOIKCXHEYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)C2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30159737 | |

| Record name | 2-Imidazoline, 2-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imidazoline, 2-(1-naphthyl)- | |

CAS RN |

13623-57-9 | |

| Record name | 2-(1-Naphthalenyl)-2-imidazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13623-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imidazoline, 2-(1-naphthyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013623579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Imidazoline, 2-(1-naphthyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30159737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-iodo-3-(methoxycarbonyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B3047173.png)

![ethyl 4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B3047184.png)

![4-(1-ethyl-1H-pyrazol-4-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047187.png)